8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
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Overview
Description
8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound that features a unique fusion of piperidine and oxazepine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a scaffold for drug development.
Preparation Methods
The synthesis of 8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another method includes the use of copper catalysis for the one-pot synthesis involving C-N and C-O coupling reactions . Industrial production methods often employ microwave-assisted synthesis due to its efficiency and shorter reaction times .
Chemical Reactions Analysis
8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Scientific Research Applications
8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The compound’s effects on cellular signaling pathways are also of significant interest in pharmacological research.
Comparison with Similar Compounds
8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring and exhibit similar pharmacological properties.
Oxazepine derivatives: These compounds have the oxazepine ring and are studied for their potential therapeutic effects.
Dibenzo[b,f][1,4]oxazepine: This compound is structurally similar and is known for its antidepressant and analgesic properties.
The uniqueness of this compound lies in its fused ring structure, which provides a distinct pharmacophore for drug development and other applications.
Properties
CAS No. |
956431-60-0 |
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Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
8-piperidin-1-yl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C13H19N3O/c1-2-7-16(8-3-1)12-5-4-11-10-14-6-9-17-13(11)15-12/h4-5,14H,1-3,6-10H2 |
InChI Key |
UIDHETUKIJBHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(CNCCO3)C=C2 |
Origin of Product |
United States |
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